Cyclododecanone oxime (CAS 946-89-4) is a 12-carbon macrocyclic ketoxime primarily utilized as the direct precursor to laurolactam via the Beckmann rearrangement. Characterized by a relatively high melting point of 132–134 °C and extremely low aqueous solubility, it presents distinct physical and chemical handling requirements compared to smaller cycloalkanone oximes [1]. In industrial and advanced laboratory settings, the procurement of high-purity cyclododecanone oxime is critical for synthesizing polyamide-12 (Nylon-12) monomers, as the macrocyclic structure dictates the final polymer's superior moisture resistance, dimensional stability, and mechanical toughness [2].
Substituting cyclododecanone oxime with the more common cyclohexanone oxime is impossible when targeting Nylon-12, as the 6-carbon analog yields caprolactam (Nylon-6), which lacks the low moisture absorption and high chemical resistance of polyamide-12 [1]. Furthermore, substituting high-purity cyclododecanone oxime with crude or lower-grade mixtures containing unreacted cyclododecanone severely compromises downstream processes. Ketone impurities as low as 2% resinify under the harsh acidic conditions of the Beckmann rearrangement, reducing the yield of pure laurolactam by 2–4% and drastically complicating the purification of the final monomer [2]. Thus, procurement must strictly prioritize high-purity grades (typically <0.5% ketone content) to ensure process viability.
The purity of cyclododecanone oxime directly dictates the efficiency of its conversion to laurolactam. When high-purity oxime (containing only 0.14 wt% unreacted cyclododecanone) is subjected to a sulfuric acid-catalyzed Beckmann rearrangement, laurolactam yields reach up to 98%. In contrast, using a crude oxime baseline containing 2% cyclododecanone reduces the yield of pure laurolactam by 2–4% due to the resinification of the ketone under strongly acidic conditions [1].
| Evidence Dimension | Laurolactam yield and process efficiency |
| Target Compound Data | High-purity cyclododecanone oxime (<0.14% ketone) yields up to 98% laurolactam |
| Comparator Or Baseline | Crude oxime (2% ketone) |
| Quantified Difference | 2-4% reduction in pure laurolactam yield and significant resinification |
| Conditions | Beckmann rearrangement using concentrated sulfuric acid |
Buyers must procure high-purity cyclododecanone oxime (<0.5% ketone) to prevent costly resinification and yield losses during industrial lactam synthesis.
Cyclododecanone oxime exhibits a melting point of 132–134 °C, which is significantly higher than the boiling point of water. Unlike cyclohexanone oxime, which can be separated from water and solvent via standard reduced-pressure distillation, cyclododecanone oxime crystallizes and deposits in the stripping sections of standard aqueous distillation columns[1]. This necessitates the use of specific ternary solvent extraction systems (e.g., using toluene or isopropylcyclohexane) for its isolation and purification.
| Evidence Dimension | Thermal phase behavior during aqueous separation |
| Target Compound Data | Cyclododecanone oxime (Melting point 132–134 °C) |
| Comparator Or Baseline | Cyclohexanone oxime (distillable under reduced pressure) |
| Quantified Difference | Target crystallizes above water's boiling point, preventing standard aqueous distillation |
| Conditions | Ammoximation work-up and solvent stripping processes |
Engineers and chemists must design extraction and purification workflows using compatible organic solvents rather than relying on standard aqueous distillation used for smaller oximes.
Traditional Beckmann rearrangements require stoichiometric amounts of concentrated strong acids, generating massive ammonium sulfate byproducts. However, cyclododecanone oxime demonstrates excellent compatibility with mild organocatalytic systems. Using just 0.5 mol% cyanuric chloride and 1 mol% ZnCl2 as a cocatalyst, cyclododecanone oxime undergoes quantitative (100%) conversion to laurolactam (azacyclotridecan-2-one) [1]. This provides a highly efficient, byproduct-free alternative to the conventional oleum/sulfuric acid route.
| Evidence Dimension | Catalytic conversion to laurolactam |
| Target Compound Data | Cyclododecanone oxime with 0.5 mol% cyanuric chloride / 1 mol% ZnCl2 |
| Comparator Or Baseline | Traditional stoichiometric sulfuric acid rearrangement |
| Quantified Difference | Quantitative yield (100%) achieved without strong acids or ammonium sulfate byproducts |
| Conditions | 100 mmol scale organocatalytic Beckmann rearrangement |
Procuring this oxime enables the adoption of next-generation, green catalytic processes that eliminate the heavy salt waste associated with traditional polyamide monomer production.
Because high-purity cyclododecanone oxime prevents ketone-induced resinification, it is the mandatory precursor for the industrial synthesis of laurolactam via the Beckmann rearrangement. This monomer is directly polymerized into Nylon-12, a high-performance engineering plastic prized for its low moisture absorption and chemical resistance in automotive and tubing applications [1].
Cyclododecanone oxime serves as an ideal macrocyclic substrate for optimizing mild, acid-free Beckmann rearrangements. Its proven quantitative conversion using cyanuric chloride and zinc chloride makes it a benchmark compound for researchers developing sustainable, low-waste catalytic pathways for lactam synthesis[2].
Due to its high melting point (132–134 °C) and extremely low aqueous solubility, cyclododecanone oxime is utilized as a challenging model compound in chemical engineering to design and validate liquid-liquid extraction and solvent stripping columns that would fail with simpler, lower-melting oximes [3].